molecular formula C13H26O4 B1583732 tert-Butylperoxy 2-ethylhexyl carbonate CAS No. 34443-12-4

tert-Butylperoxy 2-ethylhexyl carbonate

Cat. No. B1583732
CAS RN: 34443-12-4
M. Wt: 246.34 g/mol
InChI Key: BRQMAAFGEXNUOL-UHFFFAOYSA-N
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Description

Tert-Butylperoxy 2-ethylhexyl carbonate (TBEC) is a colorless, mobile liquid . It is a technically pure mono-perester of carbonic acid and is often used as an initiator (radical source) in the polymerization of monomers, curing of unsaturated polyesters, and the crosslinking of polymers .


Molecular Structure Analysis

The molecular formula of TBEC is C13H26O4 . It is a thermally stable mono-perester of the carbonic acid .


Chemical Reactions Analysis

TBEC is often used as an initiator in polystyrene production . It has a high degree of thermal sensitivity and can evaporate to produce combustible gas during heating . It will burn violently when encountering an ignition source .


Physical And Chemical Properties Analysis

TBEC is a colorless liquid with a molar mass of 246.4 g/mol . It has a peroxide content of approximately 99% w/w and an active oxygen content of approximately 6.43% w/w . Its density at 20°C is approximately 0.93 g/cm3 . The critical temperature (SADT) is approximately 70°C . It has a flash point of 101.1°C .

Scientific Research Applications

Thermal Hazard Analysis

Tert-butylperoxy-2-ethylhexyl carbonate (TBEC) is known for its high thermal sensitivity, making it a subject of interest in the study of thermal hazards. Research has focused on the analysis of TBEC's bond energies to understand its instability at a microscopic level. Studies utilize calorimetric techniques and other experimental methods to determine TBEC's combustion characteristics, adiabatic kinetic parameters, and self-accelerating decomposition temperature (SADT). These insights are crucial for safe storage and transportation of TBEC, especially considering its volatile nature when heated, potentially leading to violent combustion (Zhou et al., 2021).

Polymerization Processes

TBEC plays a significant role as an initiator in polymerization processes. It's extensively used in the production of polymers like polystyrene. Studies have explored its effectiveness in comparison to other initiators and investigated the impact of various factors like temperature and initiator concentration on the polymerization rate and molecular weight distributions. Such research is pivotal in optimizing polymer production processes and understanding the mechanistic aspects of polymerization initiated by TBEC (Nogueira et al., 2010).

Role in Organic Synthesis

In the realm of organic synthesis, TBEC has been utilized for various reactions, including the oxidation and deprotection of ethers and the generation of iodine-centered radicals. Its reactivity and effectiveness in promoting specific chemical transformations are of significant interest, providing alternative methods for synthesizing complex organic compounds (Ochiai et al., 1996).

Safety and Risk Management

Given its reactive nature, the safety and risk management aspects of TBEC are crucial, particularly in industrial settings. Research in this area includes assessing the risks associated with TBEC during storage and transport, examining its thermal stability, and exploring measures to mitigate potential hazards. Such studies provide essential guidelines for handling TBEC safely in various industrial applications (Wei et al., 2019).

Safety And Hazards

TBEC is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause a fire when heated and can cause skin and eye irritation . It should be stored at temperatures not exceeding 20°C . The self-accelerating decomposition temperature (SADT) is 51.83°C .

properties

IUPAC Name

2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-6-8-9-11(7-2)10-15-12(14)16-17-13(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQMAAFGEXNUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044921
Record name OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate
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Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester
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Product Name

tert-Butylperoxy 2-ethylhexyl carbonate

CAS RN

34443-12-4
Record name tert-Butylperoxy 2-ethylhexyl carbonate
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Record name Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate
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Record name OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate
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Record name O,O-TERT-BUTYL O-(2-ETHYLHEXYL) PEROXYCARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
CY Wei, WC Lin, XH Pan, CM Shu, M Hua… - Journal of Thermal …, 2019 - Springer
Tert-butylperoxy-2-ethylhexyl ester (TBEC) is a typical organic peroxide that is used in pharmaceuticals, materials, intermediates or as a polymerization initiator, and it has a large …
Number of citations: 9 link.springer.com
J Zhou, CY Wei, M Hua, XH Pan, XM Liang… - Journal of Thermal …, 2022 - Springer
… Tert-butylperoxy-2-ethylhexyl carbonate (TBEC) is a colorless clear liquid with the … the thermal decomposition and risk of tert-butylperoxy-2-ethylhexyl carbonate. The following …
Number of citations: 3 link.springer.com
L Chen, J Liu, Q Yu - Gaofenzi Cailiao Kexue yu Gongcheng, 2017 - hero.epa.gov
… It is found that, when peroxide is used solely, crosslinking extents in POE films follow this order: tert-butylperoxy 2-ethylhexyl carbonate (TBEC)/POE>tert-amylperoxy 2-ethylhexyl …
Number of citations: 0 hero.epa.gov
RS Dias, MC Gonçalves, LMF Lona… - Chemical Engineering …, 2007 - Elsevier
… Dibenzoyl peroxide (BPO) and tert-butylperoxy-2-ethylhexyl carbonate (TBEC) were applied as mono-functional initiators and 1, 1-di(tert-amylperoxy)-cyclohexane (Luperox L531) as di-…
Number of citations: 19 www.sciencedirect.com
B Lin, C Zheng, Q Zhu, F **e - Journal of Thermal Analysis and …, 2020 - Springer
… blend was composed of polyolefin elastomer (POE) and linear low-density polyethylene (LLDPE) with the addition of the cross-linking agent of tert-butylperoxy 2-ethylhexyl carbonate (…
Number of citations: 17 link.springer.com
TR Nogueira, LMF Lona, NT Mcmanus… - Journal of Materials …, 2010 - Springer
… Tert-butylperoxy 2-ethylhexyl carbonate (TBEC) was used instead of conventional initiators such as benzoyl peroxide (BPO) in order to enhance the polymerization rate while trying to …
Number of citations: 18 link.springer.com
T Nogueira, LMF Lona, NT McManus, E Vivaldo-Lima… - ipen.br
… copolymerization (NMRP) of styrene and small amounts of divinylbenzene, using 2,2,6,6tetramethyl-1-piperidinoxyl (TEMPO) as controller and tert-butylperoxy-2-ethylhexyl carbonate (…
Number of citations: 0 www.ipen.br
AD Asandei, G Saha - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
… of styrene initiated by benzoyl peroxide (BPO), tert-butyl peroxide (TBPO), tert-butyl peroxybenzoate (TBPOB), dicumyl peroxide (CPO), and tert-butylperoxy 2-ethylhexyl carbonate (…
Number of citations: 95 onlinelibrary.wiley.com
TR Nogueira, MC Goncalves… - Advances in Polymer …, 2010 - Wiley Online Library
… what Greszta and Matyjaszewski4 and Goto and Fukuda5 have done for unimolecular NMRP, in this paper we describe the use of an initiator (tert-butylperoxy 2-ethylhexyl carbonate, …
Number of citations: 19 onlinelibrary.wiley.com
F Zeng, X Guo, L Sun, X He, Z Zeng, Z Liu - RSC advances, 2022 - pubs.rsc.org
… The crosslinking agent tert-butylperoxy 2-ethylhexyl carbonate (TBEC) exhibited much shorter reaction time and lower reaction temperature. The effect of the crosslinking agent TBEC …
Number of citations: 2 pubs.rsc.org

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